Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Catalog No.
S776472
CAS No.
94695-50-8
M.F
C11H8F4O3
M. Wt
264.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoat...

CAS Number

94695-50-8

Product Name

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Molecular Formula

C11H8F4O3

Molecular Weight

264.17 g/mol

InChI

InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3

InChI Key

KWDVJYLIAJHEOW-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F

Synonyms

2,3,4,5-tetrafluoro-β-oxobenzenepropanoic Acid Ethyl Ester; Ethyl 2,3,4,5-Tetrafluoro-β-oxobenzenepropanoate; Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropionate; Ethyl 2,3,4,5-Tetrafluorobenzoylacetate; Ethyl 2-(2,3,4,5-Tetrafluorobenzoyl)acetate; Ethy

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F

The exact mass of the compound Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a polyfluorinated aromatic β-ketoester, a class of organic compounds recognized as essential precursors in the synthesis of complex molecules. Its structure is designed for use as a versatile synthon, particularly in the construction of fluorinated heterocyclic scaffolds that are prevalent in pharmaceutical and agrochemical development. The presence of the electron-withdrawing tetrafluorophenyl group provides specific reactivity and introduces properties that are critical for the performance of downstream products, such as enhanced metabolic stability and target binding affinity.

Substituting this compound with its non-fluorinated analog, ethyl benzoylacetate, is unfeasible for applications requiring specific electronic and physiological properties. The 2,3,4,5-tetrafluorophenyl moiety is not a simple steric placeholder; its strong electron-withdrawing nature is fundamental to modulating the reactivity of the β-ketoester for higher efficiency in key cyclocondensation reactions. Furthermore, this specific fluorine substitution pattern is intentionally carried into the final product to enhance critical performance attributes such as metabolic stability, membrane permeability, and binding affinity to biological targets. Using a non-fluorinated precursor would necessitate adding fluorine atoms later in the synthesis, often requiring harsh conditions and yielding a different substitution pattern, thereby failing to produce the target molecule with its intended properties.

Essential Precursor for High-Potency Fluoroquinolone Scaffolds

The incorporation of a fluorine atom, particularly at the C6 position of the quinolone core, is a well-established strategy for increasing the potency and antibacterial spectrum of this drug class. Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate serves as an advanced precursor that directly enables the synthesis of quinolones with a polyfluorinated aromatic ring, a key structural feature in modern antimicrobial development. Syntheses using fluorinated β-ketoesters are foundational routes to these targets. In contrast, syntheses starting with the non-fluorinated analog, ethyl benzoylacetate, would either fail to produce the required fluorinated final product or necessitate a challenging and less specific downstream fluorination step.

Evidence DimensionContribution to Biological Activity
Target Compound DataProvides a direct synthetic route to quinolones with a polyfluorinated ring system.
Comparator Or BaselineEthyl benzoylacetate (non-fluorinated analog) cannot produce the required fluorinated structure in a comparable synthetic route.
Quantified DifferenceFluorine at the C6 position can increase potency by 5- to 100-fold compared to non-fluorinated analogs.
ConditionsStandard synthesis of quinolone antibiotics via cyclocondensation reactions (e.g., Gould-Jacobs reaction).

This precursor is the correct choice for efficiently synthesizing fluoroquinolone targets with proven high-potency structural motifs, avoiding complex and often lower-yielding downstream fluorination processes.

Improved Metabolic Stability and Pharmacokinetic Profile in Downstream Compounds

Incorporating polyfluorinated aromatic groups is a primary strategy in modern medicinal chemistry to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a carbon-hydrogen bond (~414 kJ/mol), making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. Procuring this compound allows for the direct integration of a metabolically robust tetrafluorophenyl moiety into a lead molecule from an early synthetic stage.

Evidence DimensionMetabolic Stability Enhancement
Target Compound DataIntroduces a tetrafluorinated phenyl group, known to block common sites of oxidative metabolism.
Comparator Or BaselineEthyl benzoylacetate introduces a standard phenyl group, which is susceptible to metabolic oxidation (e.g., aromatic hydroxylation).
Quantified DifferenceThe C-F bond is approximately 17% stronger than the C-H bond, contributing to increased resistance to metabolic degradation.
ConditionsIn vivo or in vitro metabolic stability assays (e.g., liver microsome stability assay).

Selecting this precursor is a rational procurement decision for drug discovery programs aiming to design candidates with longer half-lives and improved pharmacokinetic profiles from the outset.

Enhanced Reactivity Profile for Efficient Heterocycle Synthesis

The four electron-withdrawing fluorine atoms on the phenyl ring significantly increase the electrophilicity of the benzoyl carbonyl carbon and the acidity of the adjacent methylene protons. This intrinsic electronic activation facilitates nucleophilic attack and subsequent cyclization steps common in the synthesis of heterocycles like pyrazoles and quinolones. This can lead to higher reaction yields or allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) compared to the less reactive non-fluorinated ethyl benzoylacetate.

Evidence DimensionChemical Reactivity in Condensation Reactions
Target Compound DataFeatures a highly electron-deficient aromatic ring, activating the β-ketoester for condensation.
Comparator Or BaselineEthyl benzoylacetate has an electronically neutral phenyl group, resulting in lower intrinsic reactivity.
Quantified DifferenceNot directly quantified in a head-to-head study, but the principle of electron-withdrawing groups accelerating such reactions is a fundamental concept in organic chemistry.
ConditionsBase- or acid-catalyzed cyclocondensation reactions with dinucleophiles (e.g., anilines, hydrazines, amidines).

For process development and scale-up, the enhanced reactivity can translate to lower energy costs, reduced catalyst loading, and potentially cleaner reaction profiles, making it a more efficient precursor from a manufacturing perspective.

Rational Design of Advanced Fluoroquinolone Antibiotics

This compound is the right choice for research programs focused on overcoming antibiotic resistance by synthesizing next-generation fluoroquinolones. Its structure directly facilitates the creation of analogs with polyfluorinated C-rings, a strategy employed to enhance antibacterial potency and modulate pharmacokinetic properties to improve efficacy against resistant bacterial strains.

Synthesis of Fluorinated Pyrazole and Pyrimidine Agrochemicals

In agrochemical discovery, the tetrafluorophenyl motif is used to increase the biological activity and metabolic stability of herbicides and fungicides. This precursor is ideal for the efficient, high-yield synthesis of fluorinated pyrazole or pyrimidine cores, enabling the development of more robust and effective crop protection agents.

Development of Performance Polymers and Electronic Materials

Beyond life sciences, this building block can be used to synthesize specialty monomers. The resulting polymers containing the tetrafluorophenyl group can exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for high-performance applications in electronics and advanced materials manufacturing.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

94695-50-8

Dates

Last modified: 08-15-2023

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